molecular formula C10H9ClN3S- B12329236 5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate

5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate

Cat. No.: B12329236
M. Wt: 238.72 g/mol
InChI Key: CPAZNRFBIAFEIA-UHFFFAOYSA-M
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Description

5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a chlorophenyl group, an ethyl group, and a thiolate group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, ethyl hydrazinecarboxylate, and elemental sulfur.

    Formation of Hydrazone: 4-chlorobenzaldehyde reacts with ethyl hydrazinecarboxylate to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of sulfur to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate undergoes various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Reduced Derivatives: Resulting from reduction reactions.

    Substituted Triazoles: Produced via nucleophilic substitution.

Scientific Research Applications

5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antiviral, antifungal, and anticancer agent.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.

    Agricultural Chemistry: Explored for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interactions: It can interact with proteins, affecting their function and stability.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares a similar structure but with a thiadiazole ring instead of a triazole ring.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring, differing in the nitrogen and oxygen arrangement.

    4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol: Similar triazole structure but with different substituents.

Uniqueness

5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN3S-

Molecular Weight

238.72 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate

InChI

InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15)/p-1

InChI Key

CPAZNRFBIAFEIA-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=NN=C1[S-])C2=CC=C(C=C2)Cl

Origin of Product

United States

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